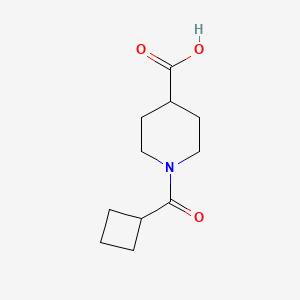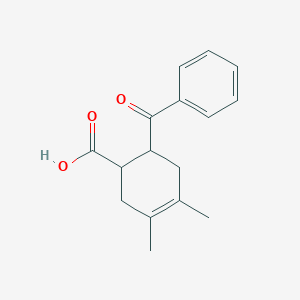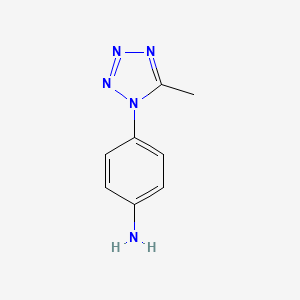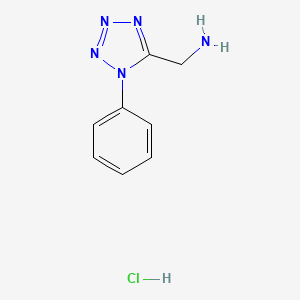
(1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H10ClN5 . It has a molecular weight of 211.65 g/mol . The IUPAC name for this compound is (1-phenyltetrazol-5-yl)methanamine;hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group attached to a tetrazol-5-yl group via a methanamine linkage . The InChI code for this compound is InChI=1S/C8H9N5.ClH/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 211.65 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 211.0624730 g/mol . The topological polar surface area of the compound is 69.6 Ų .Scientific Research Applications
Antimicrobial Activities
Derivatives of similar tetrazole compounds have been synthesized and evaluated for their antimicrobial properties. For instance, certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamines were synthesized and found to exhibit variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010). Similarly, novel urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, an intermediate of valsartan, showed good in vitro antibacterial activity against common pathogens (Vedavathi et al., 2017).
Synthesis and Characterization
Research on the synthesis and characterization of tetrazole derivatives has provided insights into their potential applications in mitigating aerobic micro-fouling. Two series of tetrazole derivatives were synthesized and evaluated for their potentials against microbial biofilm causing strains, with some compounds showing potent antimicrobial activity (Elewa et al., 2020). This study highlights the role of tetrazole compounds in addressing biofouling issues, which is crucial for maintaining clean surfaces in aquatic environments.
Potential Therapeutic Uses
The structural similarity of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride to other tetrazole compounds suggests its potential for therapeutic applications. For instance, docking studies and the crystal structure of two tetrazole derivatives were analyzed for their COX-2 inhibitory potential, indicating the usefulness of tetrazole derivatives in designing new therapeutic agents (Al-Hourani et al., 2015). Moreover, compounds in the series of 1-[2-(1H-tetrazol-5-yl)-R1-phenyl]-3-R2-phenyl(ethyl)ureas showed preliminary hypoglycemic activity, suggesting the potential of tetrazole derivatives in diabetes management (Antypenko et al., 2015).
properties
IUPAC Name |
(1-phenyltetrazol-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPUKOVKARQGCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107269-65-8 |
Source


|
| Record name | (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


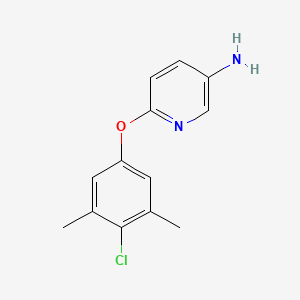
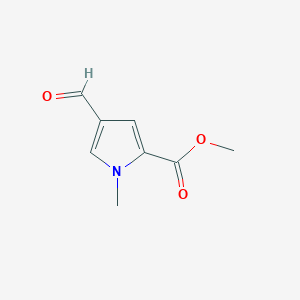
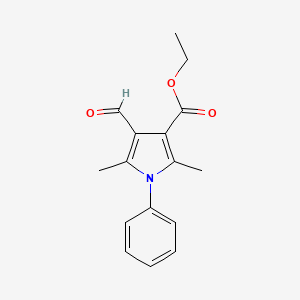



![1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1351271.png)
